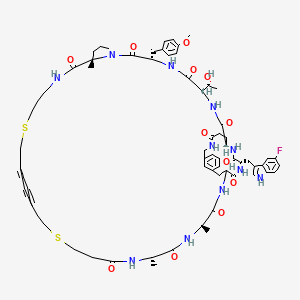
Pcsk9-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pcsk9-IN-1 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby reducing cholesterol levels and the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing robust purification techniques. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohols in this compound can yield aldehydes or ketones, while reduction of ketones can produce secondary alcohols .
Scientific Research Applications
Pcsk9-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Employed in cellular and molecular biology research to investigate the role of PCSK9 in various biological processes.
Medicine: Explored as a potential therapeutic agent for lowering LDL cholesterol levels and reducing the risk of cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCSK9 for the treatment of hypercholesterolemia and related conditions .
Mechanism of Action
Pcsk9-IN-1 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDL receptors. This prevents the degradation of LDL receptors, allowing more receptors to be recycled to the cell surface. As a result, the liver can remove more LDL cholesterol from the bloodstream, leading to lower plasma cholesterol levels. The molecular targets of this compound include the catalytic domain of PCSK9, and the pathways involved are primarily related to cholesterol metabolism and homeostasis .
Comparison with Similar Compounds
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9, used for lowering LDL cholesterol levels.
Alirocumab: Another monoclonal antibody targeting PCSK9, with similar therapeutic applications.
Inclisiran: A small interfering RNA (siRNA) that reduces PCSK9 expression, leading to lower LDL cholesterol levels
Uniqueness of Pcsk9-IN-1
This compound is unique in its small-molecule structure, which allows for oral administration and potentially lower production costs compared to monoclonal antibodies. Additionally, its specific binding to the catalytic domain of PCSK9 provides a distinct mechanism of action compared to other inhibitors .
Properties
Molecular Formula |
C65H80FN11O12S2 |
|---|---|
Molecular Weight |
1290.5 g/mol |
IUPAC Name |
(1S,4S,7S,13S,31S,34R,37S,51S)-51-[(5-fluoro-1H-indol-3-yl)methyl]-4-[(1R)-1-hydroxyethyl]-7-[(4-methoxyphenyl)methyl]-13,31,34-trimethyl-18,26-dithia-3,6,9,15,30,33,36,45,49,52-decazapentacyclo[35.11.5.120,24.139,43.09,13]pentapentaconta-20,22,24(55),39(54),40,42-hexaene-2,5,8,14,29,32,35,46,50,53-decone |
InChI |
InChI=1S/C65H80FN11O12S2/c1-37-57(81)71-38(2)58(82)73-51-30-41-9-6-10-42(27-41)33-69-54(79)20-19-50(72-61(85)52(74-60(51)84)31-45-34-68-49-18-15-46(66)32-48(45)49)59(83)76-56(39(3)78)62(86)75-53(29-40-13-16-47(89-5)17-14-40)63(87)77-24-8-22-65(77,4)64(88)67-23-26-91-36-44-12-7-11-43(28-44)35-90-25-21-55(80)70-37/h6-7,9-18,27-28,32,34,37-39,50-53,56,68,78H,8,19-26,29-31,33,35-36H2,1-5H3,(H,67,88)(H,69,79)(H,70,80)(H,71,81)(H,72,85)(H,73,82)(H,74,84)(H,75,86)(H,76,83)/t37-,38+,39+,50-,51-,52-,53-,56-,65-/m0/s1 |
InChI Key |
FLUWFKYTQGWIFL-AHRQDPIESA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@]4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)[C@@H](C)O)NC(=O)[C@@H](NC2=O)CC7=CNC8=C7C=C(C=C8)F)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)C(C)O)NC(=O)C(NC2=O)CC7=CNC8=C7C=C(C=C8)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















